N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide
Overview
Description
“N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The 1,2,4-triazole is a planar molecule. The C-N and N-N distances fall into a narrow range 136 - 132 picometers, consistent with the aromaticity . Although two tautomers can be envisioned, only one exists practically speaking .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .Scientific Research Applications
Anticancer Applications
1,2,4-triazole derivatives have shown promising anticancer properties . For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .
Antifungal and Anti-Oomycete Activities
1,2,4-triazole derivatives containing carboxamide fragments have been used in fungicides . A series of these derivatives were designed, synthesized, and evaluated for their antifungal activities against seven kinds of phytopathogenic fungi/oomycete .
Pharmaceutical Chemistry
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been used in various fields such as pharmaceutical chemistry .
Agrochemistry
1,2,4-triazoles have applications in agrochemistry . Their unique structure and properties make them useful in this field .
Material Sciences
1,2,4-triazoles have been used in material sciences . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Organic Catalysts
1,2,4-triazoles have been used as organic catalysts . Their unique structure and properties make them useful in this field .
Mechanism of Action
Target of Action
Triazole compounds, including N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide, are important organic systems with excellent electronic properties . They have shown potential in various fields such as organic electronics and organic photovoltaics . In the field of medicinal chemistry, triazole derivatives have demonstrated promising anticancer activity . The primary targets of these compounds are often biological receptors, with which they form hydrogen bonds and dipole interactions .
Mode of Action
The mode of action of N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is largely based on its interaction with its targets. The compound’s photophysical nature involves a transformation between the enol and keto forms after excited-state proton transfer . This transformation is a key aspect of its interaction with its targets .
Biochemical Pathways
The excited-state proton transfer and the subsequent transformation between the enol and keto forms suggest that it may influence pathways related to these processes .
Pharmacokinetics
Triazole compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide’s action is largely dependent on its mode of action and the specific targets it interacts with. For instance, in the context of anticancer activity, certain triazole derivatives have shown cytotoxic effects against cancer cell lines .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect its excited-state proton transfer and the subsequent transformation between the enol and keto forms .
Safety and Hazards
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of more effective and potent agents is one of the most clinical challenges in modern medicinal chemistry . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
N,N-diphenyl-1,2,4-triazole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-12-16-11-17-18)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDHRAMXMUEBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.